molecular formula C16H30O2 B1608401 10-Pentadecenoic acid, methyl ester, (E)- CAS No. 90176-51-5

10-Pentadecenoic acid, methyl ester, (E)-

Cat. No.: B1608401
CAS No.: 90176-51-5
M. Wt: 254.41 g/mol
InChI Key: JEDIPLFNJDRCFD-UHFFFAOYSA-N
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Description

10-Pentadecenoic acid, methyl ester, (E)- is a monounsaturated fatty acid methyl ester. It is commonly used in various chemical and biological research applications. This compound is known for its unique structure, which includes a double bond in the trans configuration, making it an important subject of study in lipid chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Pentadecenoic acid, methyl ester, (E)- typically involves the esterification of 10-Pentadecenoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of natural oils and fats containing 10-Pentadecenoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a strong base such as sodium methoxide or potassium hydroxide.

Types of Reactions:

    Oxidation: 10-Pentadecenoic acid, methyl ester, (E)- can undergo oxidation reactions, leading to the formation of various oxidation products such as epoxides and hydroperoxides.

    Reduction: The compound can be reduced to its corresponding saturated ester using hydrogenation reactions.

    Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Epoxides, hydroperoxides, and other oxygenated derivatives.

    Reduction: Saturated fatty acid methyl ester.

    Substitution: Depending on the nucleophile, products can include alcohols, amines, and other substituted esters.

Scientific Research Applications

10-Pentadecenoic acid, methyl ester, (E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

    Biology: The compound is studied for its role in cell membrane structure and function.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of 10-Pentadecenoic acid, methyl ester, (E)- involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    10-Pentadecenoic acid, methyl ester, (Z)-: This is the cis isomer of the compound, differing in the configuration of the double bond.

    Methyl palmitoleate: Another monounsaturated fatty acid methyl ester with a similar structure but differing in chain length and position of the double bond.

    Methyl oleate: A longer-chain monounsaturated fatty acid methyl ester with a double bond at the ninth carbon.

Uniqueness: 10-Pentadecenoic acid, methyl ester, (E)- is unique due to its specific chain length and the position of the double bond in the trans configuration. This gives it distinct physical and chemical properties compared to its cis isomer and other similar compounds.

Properties

IUPAC Name

methyl pentadec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIPLFNJDRCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403380
Record name 10-Pentadecenoic acid, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90176-51-5
Record name 10-Pentadecenoic acid, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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